1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a 2-chlorophenyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the cyclobutane ring . This reaction typically uses palladium catalysts and boron reagents, which provide mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Chlorophenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester: This compound also features a chlorophenyl group and has applications in drug development.
Indole Derivatives: These compounds have diverse biological activities and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane structure that incorporates both chlorine and fluorine substituents. The compound's molecular formula is C11H9ClF2O2 and it has a molecular weight of approximately 246.64 g/mol. Its distinctive features suggest potential applications in medicinal chemistry and agrochemicals, particularly due to its lipophilicity and biological activity.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the carboxylic acid functional group enhances its reactivity, while the chlorophenyl group increases its lipophilicity, making it a candidate for various biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H9ClF2O2 |
Molecular Weight | 246.64 g/mol |
Functional Groups | Carboxylic acid, aromatic |
Lipophilicity | High |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Although detailed mechanisms are still under investigation, the compound may exert its effects through:
- Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.
- Enzyme Inhibition : Possible inhibition of enzymes related to metabolic processes.
Biological Activity Studies
Research into the biological activity of this compound is limited but promising. Preliminary studies suggest potential anti-inflammatory properties and other pharmacological effects.
Case Studies
- Anti-inflammatory Activity : A study examining structurally similar compounds indicated that derivatives with fluorinated groups often exhibit enhanced anti-inflammatory effects. This suggests that this compound could have similar properties due to its unique structure.
- Toxicity Assessments : Toxicological evaluations have been conducted on related compounds to assess their safety profiles. The OECD guidelines for repeated-dose toxicity studies highlight the importance of understanding the toxicokinetics of such compounds, which could be extrapolated to predict the behavior of this compound in biological systems .
Comparative Analysis
A comparison with related compounds provides insights into the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclobutane ring with chlorophenyl & difluoro groups | Potential anti-inflammatory properties |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | Similar cyclobutane structure but with an amino group | Enhanced solubility due to amino group |
3,3-Difluorocyclobutanecarboxylic acid | Lacks chlorophenyl substituent | Simpler structure; less lipophilic |
Properties
Molecular Formula |
C11H9ClF2O2 |
---|---|
Molecular Weight |
246.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClF2O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
InChI Key |
AERKNQIJELJUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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